Ropinirole N-Oxide

Description

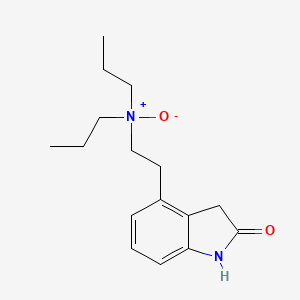

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-[2-(2-oxo-1,3-dihydroindol-4-yl)ethyl]-N-propylpropan-1-amine oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O2/c1-3-9-18(20,10-4-2)11-8-13-6-5-7-15-14(13)12-16(19)17-15/h5-7H,3-4,8-12H2,1-2H3,(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJMLCCMLUAJRSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC[N+](CCC)(CCC1=C2CC(=O)NC2=CC=C1)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10652675 | |

| Record name | N-[2-(2-Oxo-2,3-dihydro-1H-indol-4-yl)ethyl]-N-propylpropan-1-amine N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10652675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1076199-41-1 | |

| Record name | N-[2-(2-Oxo-2,3-dihydro-1H-indol-4-yl)ethyl]-N-propylpropan-1-amine N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10652675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Formation Pathways and Biotransformation of Ropinirole N Oxide

Ropinirole (B1195838) undergoes extensive metabolism, primarily in the liver, with the cytochrome P450 (CYP) enzyme CYP1A2 being the principal metabolic enzyme. drugbank.comnih.govdrugs.comwikipedia.orgtg.org.auhres.caprobes-drugs.orgnih.gov At higher concentrations, CYP3A also contributes to its metabolism. nih.gov The main metabolic transformations of Ropinirole involve N-despropylation and hydroxylation, yielding metabolites that are largely considered inactive. drugbank.comwikipedia.orghres.caprobes-drugs.org

Ropinirole N-Oxide has been identified as a metabolite of Ropinirole. naarini.comchemicalbook.com While specific enzymatic pathways for the direct formation of this compound are not extensively detailed in the available literature, N-oxidation is a recognized metabolic transformation for tertiary amines, a chemical class to which Ropinirole belongs. ijper.org

The major metabolites of Ropinirole identified in human urine include N-despropyl ropinirole (approximately 40%), the carboxylic acid metabolite (approximately 10%), and the glucuronide of the hydroxy metabolite (approximately 10%). drugbank.comhres.ca These findings illustrate the complex metabolic profile of the parent compound.

Table 1: Major Ropinirole Metabolites in Human Urine

| Metabolite | Percentage in Urine |

|---|---|

| N-despropyl ropinirole | ~40% |

| Carboxylic acid metabolite | ~10% |

| Glucuronide of hydroxy metabolite | ~10% |

Source: drugbank.comhres.ca

Thermal Stress Effects on Ropinirole N Oxide Formation

Spectroscopic Elucidation of this compound Structure

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups within a molecule by analyzing the absorption of infrared radiation, which causes molecular vibrations. While specific IR spectra for this compound are not extensively detailed in the provided literature, general principles of IR spectroscopy can be applied to predict characteristic absorptions. The parent compound, Ropinirole, contains an indole (B1671886) ring system, a carbonyl group (ketone), and a tertiary amine. The N-oxide derivative would introduce an N-O bond, which typically appears in the IR spectrum as a band in the 950-1050 cm⁻¹ region, though its exact position and intensity can vary significantly depending on the molecular environment.

General IR interpretation involves identifying characteristic absorption bands. For organic molecules, key regions include:

3200-3600 cm⁻¹: O-H and N-H stretching vibrations (alcohols, phenols, amines, amides).

~3000 cm⁻¹: C-H stretching (sp³, sp², sp hybridized carbons).

1650-1800 cm⁻¹: C=O stretching (carbonyl groups like ketones, esters, amides).

1500-1600 cm⁻¹: C=C stretching (alkenes, aromatic rings).

650-1500 cm⁻¹ (Fingerprint Region): Complex vibrations unique to the molecule, including C-O, C-N, C-H bending, and C-X stretching.

The presence of the N-oxide moiety in this compound would likely introduce specific vibrational modes associated with the N-O bond, which would be crucial for its identification and differentiation from the parent compound. While specific IR data for this compound is scarce, studies on Ropinirole itself often utilize IR spectroscopy for characterization and confirmation of its structure google.comijsr.netresearchgate.net.

Impurity Identification and Quantification in Ropinirole Pharmaceutical Preparations

The presence of this compound as an impurity in pharmaceutical formulations necessitates robust analytical methods for its detection, isolation, and quantification.

Isolation Strategies for this compound

The isolation of this compound from Ropinirole pharmaceutical preparations or synthesis mixtures typically involves chromatographic techniques. Preparative High-Performance Liquid Chromatography (HPLC) is a common method for isolating impurities, allowing for the separation of compounds based on their differential partitioning between a stationary phase and a mobile phase researchgate.netnih.govresearchgate.net. Studies have detailed the isolation of various impurities of Ropinirole using preparative HPLC, often employing C18 reversed-phase columns researchgate.netresearchgate.net. The choice of mobile phase composition, pH, and gradient elution is critical for achieving effective separation of this compound from the parent drug and other related substances. Capillary Liquid Chromatography (CLC) has also been employed for the separation and quantification of Ropinirole and its impurities, demonstrating the ability to resolve compounds down to low percentage levels nih.gov.

Quantitative Determination of this compound in Pharmaceutical Matrices

Quantitative determination of this compound typically relies on High-Performance Liquid Chromatography (HPLC) coupled with UV detection or Mass Spectrometry (MS). HPLC methods are widely used for the analysis of Ropinirole and its impurities in pharmaceutical formulations researchgate.netnih.govakjournals.comijpbs.comresearchgate.netnih.govinnovareacademics.inresearchgate.netrjptonline.orggeneesmiddeleninformatiebank.nl. These methods are often designed to be "stability-indicating," meaning they can separate the active pharmaceutical ingredient (API) from its degradation products and process-related impurities, including potential N-oxides.

Commonly utilized chromatographic conditions involve reversed-phase HPLC using C18 or C8 columns with mobile phases consisting of acetonitrile (B52724) or methanol (B129727) mixed with aqueous buffers (e.g., ammonium (B1175870) acetate, phosphate (B84403) buffer) at controlled pH researchgate.netakjournals.comijpbs.comresearchgate.netnih.govinnovareacademics.inrjptonline.org. UV detection is typically performed around 250 nm, which is the λmax for Ropinirole researchgate.netakjournals.comijpbs.comresearchgate.netinnovareacademics.in. Liquid Chromatography-Mass Spectrometry (LC-MS/MS) offers higher sensitivity and specificity, enabling the detection and quantification of impurities at very low levels, even in complex matrices like plasma researchgate.netbiotech-asia.orgresearchgate.netchromatographyonline.com.

Table 1: Summary of HPLC Parameters for Ropinirole and Impurity Analysis

| Parameter | Method 1 akjournals.com | Method 2 ijpbs.com | Method 3 researchgate.net | Method 4 rjptonline.org | Method 5 researchgate.net |

| Column | C18 (250 mm × 4.6 mm, 5 µm) | C8 (250 mm × 4.6 mm, 5 µm) | C18 (250 mm × 4.6 mm, 5 µm) | C8 (250 mm × 4.6 mm, 5 µm) | C-8 (100 mm, 2.1 mm, 1.7 µm) |

| Mobile Phase | Methanol–0.05 M Ammonium Acetate (pH 7) 80:20 (v/v) | Phosphate buffer (pH 7.5): Methanol (25:75 v/v) | Methanol–0.05 M Ammonium Acetate (pH 7) 80:20 (v/v) | 0.1% Orthophosphoric acid (pH 2.61): Methanol 50:50 (v/v) | Gradient mixture of Solvent A & B |

| Flow Rate | 1 mL/min | 1.0 mL/min | 1 mL/min | 1.2 mL/min | Not specified (Gradient elution) |

| Detection Wavelength | 250 nm | 250 nm | 250 nm | 248 nm | 250 nm |

| Retention Time (Ropinirole) | ~5.26 min | ~15 min | ~5.26 min | ~2.91 min | Within 4.5 min (for Ropinirole and impurities) |

| Linearity Range | 0.2–100 µg/mL | 50%–150% of assay working conc. (0.016 mg/mL) | 0.2–100 µg/mL | 1–100 µg/mL | Not explicitly stated for this compound |

| LOD | 0.061 µg/mL | Not specified | 0.061 µg/mL | 0.0007 µg/mL | Not specified |

| LOQ | 0.184 µg/mL | Not specified | 0.184 µg/mL | 0.0021 µg/mL | Not specified |

Note: Specific data for this compound quantification may vary and is often determined in conjunction with Ropinirole quantification.

Method Validation Parameters: Specificity, Linearity, Limits of Detection and Quantification

For any analytical method to be considered reliable for impurity analysis, it must undergo rigorous validation according to regulatory guidelines such as those from the International Council for Harmonisation (ICH). Key validation parameters include:

Specificity: The ability of the method to accurately measure the analyte (this compound) in the presence of other components, such as the API, excipients, and other potential impurities. Stability-indicating methods are crucial for demonstrating specificity, as they must resolve the API from its degradation products researchgate.netakjournals.comijpbs.cominnovareacademics.inrjptonline.org. Forced degradation studies (hydrolysis, oxidation, thermal, photolytic) are performed to ensure that degradation products are adequately separated from the main analyte akjournals.cominnovareacademics.inrjptonline.org.

Linearity: The method must demonstrate a proportional relationship between the analyte concentration and the instrument's response over a defined range. Studies have reported linearity for Ropinirole quantification over various concentration ranges, with correlation coefficients (r) typically exceeding 0.999 akjournals.comijpbs.comresearchgate.netnih.govinnovareacademics.inrjptonline.org. For instance, linearity was observed from 0.2 to 100 µg/mL akjournals.comresearchgate.net, 1 to 100 µg/mL rjptonline.org, and 2.5 to 160 µg/mL innovareacademics.in.

Limits of Detection (LOD) and Quantification (LOQ): These parameters define the lowest concentration of the analyte that can be reliably detected (LOD) and quantified with acceptable precision and accuracy (LOQ). Reported LOD values for Ropinirole range from 0.061 µg/mL akjournals.comresearchgate.net to as low as 0.0007 µg/mL rjptonline.org. Similarly, LOQ values vary, with examples including 0.184 µg/mL akjournals.comresearchgate.net and 0.0021 µg/mL rjptonline.org. These low limits are essential for detecting and quantifying impurities at trace levels as required by pharmacopoeias.

The validation of these parameters ensures that the analytical method is suitable for its intended purpose, providing accurate and reliable data for quality control and regulatory submissions concerning this compound as an impurity.

Q & A

Basic Research Questions

Q. What are the established synthetic pathways and characterization methods for Ropinirole N-Oxide?

- Methodological Answer : Synthesis typically involves oxidation of the parent compound, Ropinirole, using agents like meta-chloroperbenzoic acid (mCPBA). Characterization employs spectroscopic techniques (e.g., NMR, IR) and mass spectrometry to confirm the N-oxide structure. Purity is assessed via HPLC with UV detection, and elemental analysis validates molecular composition (C₁₆H₂₄N₂O₂, MW 276.374) . For reproducibility, experimental protocols should detail reaction conditions (temperature, solvent, stoichiometry) and include raw spectral data in supplementary materials .

Q. How can this compound be quantified in biological matrices for pharmacokinetic studies?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred due to high sensitivity and specificity. Sample preparation involves protein precipitation or solid-phase extraction to isolate the metabolite. Method validation must include parameters like linearity (1–100 ng/mL), limit of detection (LOD: 0.3 ng/mL), and intraday/interday precision (<15% CV) . Cross-validation with ELISA or radioimmunoassay ensures consistency in results .

Advanced Research Questions

Q. What experimental designs are optimal for evaluating this compound’s pharmacokinetics in Parkinson’s disease (PD) models?

- Methodological Answer : Use longitudinal in vivo studies with PD animal models (e.g., 6-OHDA-lesioned rats) to measure plasma concentrations, half-life, and blood-brain barrier penetration. Employ crossover designs to compare N-oxide levels post-administration of immediate-release vs. prolonged-release formulations. Include control groups receiving L-dopa alone to assess adjunctive effects. Statistical analysis should account for inter-individual variability using mixed-effects models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.